Hydrolytic Stability vs. Phenylacetamide
In dilute acid hydrolysis studies under comparable conditions, 2-cyclohexylacetamide demonstrated significantly greater stability than phenylacetamide. The observed rate constant for 2-cyclohexylacetamide was 3.4 × 10⁻⁵ s⁻¹, compared to 5.9 × 10⁻⁵ s⁻¹ for phenylacetamide, representing a 43% reduction in hydrolysis rate [1]. This differential stability is critical for applications requiring resistance to acidic conditions during synthesis or storage.
| Evidence Dimension | Dilute Acid Hydrolysis Rate Constant |
|---|---|
| Target Compound Data | k = 3.4 × 10⁻⁵ s⁻¹ |
| Comparator Or Baseline | Phenylacetamide, k = 5.9 × 10⁻⁵ s⁻¹ |
| Quantified Difference | 43% lower hydrolysis rate |
| Conditions | Dilute acid hydrolysis, temperature range (details in original study) |
Why This Matters
For synthetic chemists optimizing acid-stable intermediates or for formulators requiring shelf-life predictability, the quantified 43% stability advantage of 2-cyclohexylacetamide over phenylacetamide directly informs compound selection.
- [1] Bolton, P. D., & Jackson, G. L. (1969). Hydrolysis of amides. III. Dilute acid hydrolysis of amides of the type R-CH2-CONH2. Australian Journal of Chemistry, 22(3), 527-532. Table 1, p. 528 (rate constants derived from graphical data). View Source
